REACTION_SMILES
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[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[Cl:6].[CH2:33]([Cl:34])[Cl:35].[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[OH:7][c:8]1[cH:9][cH:10][c:11]2[c:16]([cH:17]1)-[c:15]1[n:14]([c:21](=[O:22])[c:20]([C:23](=[O:24])[OH:25])[cH:19][n:18]1)[CH2:13][CH2:12]2>>[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[O:7][c:8]1[cH:9][cH:10][c:11]2[c:16]([cH:17]1)-[c:15]1[n:14]([c:21](=[O:22])[c:20]([C:23](=[O:24])[OH:25])[cH:19][n:18]1)[CH2:13][CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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O=C(O)c1cnc2n(c1=O)CCc1ccc(O)cc1-2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cnc2n(c1=O)CCc1ccc(O)cc1-2
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Name
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Type
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product
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Smiles
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CC(C)C(=O)Oc1ccc2c(c1)-c1ncc(C(=O)O)c(=O)n1CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |